molecular formula C25H22FN3O3 B2650149 (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 941910-20-9

(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2650149
CAS RN: 941910-20-9
M. Wt: 431.467
InChI Key: WDMJQQJPEFHOPS-UHFFFAOYSA-N
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Description

“(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a compound that has been studied for its potential inhibitory effects on tyrosinase, an enzyme involved in melanogenesis . This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Synthesis Analysis

The synthesis of this compound involves the design and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of tyrosinase .


Chemical Reactions Analysis

This compound has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). It has shown to be a competitive inhibitor .

Scientific Research Applications

Antipsychotic Potential

A study explored a series of compounds with structures similar to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, evaluating them for antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, indicating their possible effectiveness as antipsychotic (neuroleptic) drugs. Notably, the compounds demonstrated selectivity towards 5-HT(2A) receptors, a target in the treatment of schizophrenia and other psychiatric disorders (Raviña et al., 2000).

Corrosion Inhibition

Another research application involves the prevention of mild steel corrosion in acidic media. A compound structurally related to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone demonstrated significant inhibition efficiency on mild steel corrosion, acting as a mixed type inhibitor in 1 N HCl. This suggests potential industrial applications in protecting metal surfaces against corrosive damage (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Synthesis and evaluation of similar compounds have shown potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) isolates. These findings point to the potential use of such compounds in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Inoue et al., 1994).

Electrochemical Studies

Electrochemical studies on compounds with similar structures to (4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone have been reported. These studies offer insights into the electrochemical behavior of such compounds, potentially informing their use in various chemical and pharmaceutical applications (Srinivasu et al., 1999).

Mechanism of Action

The mechanism of action of this compound involves the inhibition of tyrosinase, an enzyme involved in melanogenesis. This compound acts as a competitive inhibitor of tyrosinase .

Future Directions

The future directions for this compound involve further optimization as it has shown promising antiproliferative activity and could potentially be used in the treatment of hyperpigmentation disorders in humans .

properties

IUPAC Name

[4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c26-20-9-6-18(7-10-20)17-32-21-4-1-3-19-8-11-23(27-24(19)21)28-12-14-29(15-13-28)25(30)22-5-2-16-31-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMJQQJPEFHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

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